REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[C:13](=O)[C:14]([NH2:16])=O)=[CH:5][CH:4]=1.[Al+3].[Cl-].[Cl-].[Cl-].B.C1COCC1.O>C1COCC1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:14][NH2:16])=[CH:5][CH:4]=1 |f:1.2.3.4,5.6|
|
Name
|
compound
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)C(C(=O)N)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into a reactor
|
Type
|
EXTRACTION
|
Details
|
followed by 25 ml of 1N sodium hydroxide solution together with 800 mg of solid sodium hydroxide, and three extractions with methyl tert-butyl ether (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solvents are then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=CC=C(C2=C1)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |